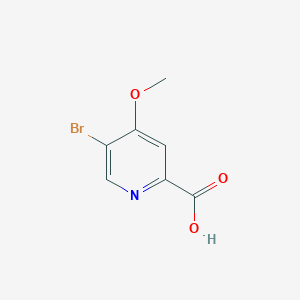![molecular formula C10H8ClN3O2 B1446798 4-クロロピリド[3,4-d]ピリミジン-2-カルボン酸エチル CAS No. 1286330-15-1](/img/structure/B1446798.png)
4-クロロピリド[3,4-d]ピリミジン-2-カルボン酸エチル
説明
Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate (ECPP) is a heterocyclic compound. It belongs to the class of organic compounds known as piperidinecarboxylic acids . The molecular formula of ECPP is C10H8ClN3O2 and it has a molecular weight of 237.64 g/mol.
Physical and Chemical Properties Analysis
ECPP is a yellow solid . The InChI code for ECPP is 1S/C10H8ClN3O2/c1-2-16-10(15)9-13-7-5-12-4-3-6(7)8(11)14-9/h3-5H,2H2,1H3 .
科学的研究の応用
医薬品研究
この化合物は、様々なピリドピリミジン誘導体の合成における重要な中間体であり、それらの治療的可能性により注目を集めています。 この化合物は、特に癌などの特定の疾患を標的とする新薬の開発に使用されてきました .
作用機序
It’s worth noting that pyrido[2,3-d]pyrimidines have been studied for their broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been found to interact with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
生化学分析
Biochemical Properties
Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth . Additionally, it interacts with extracellular regulated protein kinases, phosphatidylinositol-3 kinases, and mammalian target of rapamycin, all of which are involved in critical cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and altering downstream signaling pathways.
Cellular Effects
Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by inhibiting key signaling pathways that promote cell survival and proliferation . Additionally, it can affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways that are essential for cell growth and survival. Additionally, ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell signaling pathways, resulting in prolonged effects on cell growth and survival .
Dosage Effects in Animal Models
The effects of ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this dosage can result in toxic side effects .
Metabolic Pathways
Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways . For example, it can inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, leading to changes in nucleotide levels and affecting DNA synthesis and repair .
Transport and Distribution
The transport and distribution of ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The localization and accumulation of ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate can impact its activity and function, influencing its therapeutic potential .
Subcellular Localization
Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The subcellular localization of ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is crucial for its ability to exert its effects on cellular processes .
特性
IUPAC Name |
ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-2-16-10(15)9-13-7-5-12-4-3-6(7)8(11)14-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNRMZKFJOXKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CN=C2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)


![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)


![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1446726.png)
![3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446729.png)



![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)
